molecular formula C26H23N3O5 B5592719 2,3-dimethoxy-6-{2-[(5-methyl-3-phenyl-1H-indol-2-yl)carbonyl]carbonohydrazonoyl}benzoic acid

2,3-dimethoxy-6-{2-[(5-methyl-3-phenyl-1H-indol-2-yl)carbonyl]carbonohydrazonoyl}benzoic acid

Cat. No. B5592719
M. Wt: 457.5 g/mol
InChI Key: SFQOCXQQMPVABS-MZJWZYIUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds often involves complex reactions. For instance, the coupling reaction of certain compounds under specific conditions can yield complex benzoic acid derivatives (Sapari et al., 2019). Moreover, treatment of specific benzoic acid derivatives with certain reagents can lead to the synthesis of structurally related compounds (Jackson & Marriott, 2002).

Molecular Structure Analysis

Structural analysis of similar molecules reveals details about their molecular geometry. For example, analysis through single-crystal X-ray diffraction provides insights into the conformation and polymorphic forms of related benzoic acid compounds (Pal et al., 2020).

Chemical Reactions and Properties

Understanding the chemical reactions and properties of such compounds is crucial. For instance, the reaction of benzoic acid derivatives with different reagents can result in the formation of various molecular structures and properties, as seen in certain studies (Rubab et al., 2023).

Physical Properties Analysis

Physical properties such as polymorphism and crystallization behavior are key aspects. Studies on similar compounds, such as 2,6-dimethoxy benzoic acid, reveal information about conformational polymorphism and crystal packing (Pal et al., 2020).

Chemical Properties Analysis

Chemical properties like reactivity and interaction with other compounds are important. Investigations into related benzoic acid derivatives can provide insights into these aspects through spectroscopic techniques and DFT calculations (Baul et al., 2009).

Scientific Research Applications

Structural Analysis and Energetic Perspective

The structural analysis of related compounds such as 2,6-dimethoxy benzoic acid reveals insights into the conformational polymorphism of these molecules. In the case of 2,6-dimethoxy benzoic acid, two conformational polymorphic forms, anti and syn, have been identified. This provides a foundation for understanding similar complex molecules like 2,3-dimethoxy-6-{2-[(5-methyl-3-phenyl-1H-indol-2-yl)carbonyl]carbonohydrazonoyl}benzoic acid in terms of molecular structure and interaction dynamics (Pal et al., 2020).

High-Performance Liquid Chromatography Applications

Compounds such as 3,4-dihydro-6,7-dimethoxy-4-methyl-3-oxo-qinoxaline-2-carbonyl azide, which share a similar structural motif, have been found to be highly sensitive fluorescence derivatization reagents for primary, secondary, and tertiary alcohols in high-performance liquid chromatography (HPLC). This suggests potential applications for 2,3-dimethoxy-6-{2-[(5-methyl-3-phenyl-1H-indol-2-yl)carbonyl]carbonohydrazonoyl}benzoic acid in sensitive analytical techniques like HPLC (Yamaguchi et al., 1987).

Synthetic Chemistry Applications

In synthetic chemistry, compounds with similar structures have been synthesized and investigated for their potential applications. For instance, the synthesis of 2,3-dimethoxy-7-methyl-7,12-dihydro-6H-[1]-benzofuro-[2,3-c]-[1]-benzazepin-6,12-dione provides insights into the chemical behavior and synthetic potential of such molecules (Jackson & Marriott, 2002). This knowledge can be applied to the synthesis and application of 2,3-dimethoxy-6-{2-[(5-methyl-3-phenyl-1H-indol-2-yl)carbonyl]carbonohydrazonoyl}benzoic acid in various chemical processes.

Molecular Structure and Spectroscopy

The molecular structure and spectroscopic properties of related compounds, like 2-[(2-hydroxyphenyl) carbonyloxy] benzoic acid, have been extensively studied. These studies provide a basis for understanding the structural and vibrational properties of similar complex molecules (Muthu & Paulraj, 2013). This information is valuable for the characterization and application of 2,3-dimethoxy-6-{2-[(5-methyl-3-phenyl-1H-indol-2-yl)carbonyl]carbonohydrazonoyl}benzoic acid in various scientific fields.

properties

IUPAC Name

2,3-dimethoxy-6-[(E)-[(5-methyl-3-phenyl-1H-indole-2-carbonyl)hydrazinylidene]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O5/c1-15-9-11-19-18(13-15)21(16-7-5-4-6-8-16)23(28-19)25(30)29-27-14-17-10-12-20(33-2)24(34-3)22(17)26(31)32/h4-14,28H,1-3H3,(H,29,30)(H,31,32)/b27-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFQOCXQQMPVABS-MZJWZYIUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2C3=CC=CC=C3)C(=O)NN=CC4=C(C(=C(C=C4)OC)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)NC(=C2C3=CC=CC=C3)C(=O)N/N=C/C4=C(C(=C(C=C4)OC)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.